

# A Comparative Study of PR-104 in Combination with Various Chemotherapies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypoxia-activated prodrug PR-104 in combination with various chemotherapeutic agents. PR-104 is a phosphate ester pre-prodrug that is rapidly converted in the body to PR-104A. This active form is then metabolized in hypoxic tumor environments and by the enzyme aldo-keto reductase 1C3 (AKR1C3) into DNA cross-linking agents, leading to tumor cell death.[1][2] This dual activation mechanism makes PR-104 a promising candidate for combination therapies.

### **Mechanism of Action: Dual Activation Pathway**

PR-104's therapeutic effect stems from its selective activation within the tumor microenvironment. The process begins with the systemic conversion of the administered PR-104 to its active form, PR-104A.[1] Subsequently, two primary pathways lead to the generation of the cytotoxic DNA cross-linking agents, PR-104H (hydroxylamine) and PR-104M (amine).[3]

- Hypoxia-Activated Pathway: In the low-oxygen (hypoxic) conditions characteristic of solid tumors, PR-104A undergoes one-electron reduction, primarily by NADPH:cytochrome P450 oxidoreductase (POR), to form a nitro radical. In the absence of oxygen, this radical is further reduced to the active metabolites PR-104H and PR-104M, which then induce interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.[2][4]
- AKR1C3-Mediated Pathway: Independently of oxygen levels, the aldo-keto reductase 1C3 (AKR1C3) enzyme can directly reduce PR-104A to its active metabolites.[1] This pathway is



particularly relevant in tumors with high AKR1C3 expression.

The resulting DNA cross-links are the ultimate effectors of PR-104's anticancer activity, disrupting DNA replication and repair processes in cancer cells.[2]



Click to download full resolution via product page

PR-104 Activation and DNA Cross-linking Pathway.

# Preclinical Studies: Combination Efficacy in Xenograft Models

Preclinical studies have demonstrated the potential of PR-104 in combination with conventional chemotherapies. These studies typically utilize human tumor xenograft models in immunocompromised mice to assess anti-tumor activity.



#### **Combination with Gemcitabine and Docetaxel**

A pivotal preclinical study investigated the efficacy of PR-104 in combination with gemcitabine and docetaxel in pancreatic (Panc-01) and prostate (22RV1) cancer xenograft models, respectively. The rationale for these combinations is that gemcitabine and docetaxel are effective against well-oxygenated tumor cells, while PR-104 targets the hypoxic cell population, leading to a more comprehensive tumor cell kill.

Quantitative Data from Preclinical Studies with Gemcitabine and Docetaxel will be presented here upon acquisition of the full dataset from the primary literature. This section will include tables summarizing tumor growth delay and clonogenic cell survival data.

## Combination with Sorafenib in Hepatocellular Carcinoma

Preclinical evaluation of PR-104 in combination with sorafenib was conducted in various hepatocellular carcinoma (HCC) xenograft models (HepG2, PLC/PRF/5, SNU-398, and Hep3B).[5] This combination showed significant activity across all tested models.

| Xenograft Model    | Treatment Group                          | Tumor Growth<br>Inhibition (%) | Reference |
|--------------------|------------------------------------------|--------------------------------|-----------|
| HepG2              | PR-104                                   | Significant                    | [5]       |
| Sorafenib          | Significant                              | [5]                            |           |
| PR-104 + Sorafenib | Significantly greater than single agents | [5]                            |           |
| PLC/PRF/5          | PR-104 + Sorafenib                       | Significant                    | [5]       |
| SNU-398            | PR-104 + Sorafenib                       | Significant                    | [5]       |
| Нер3В              | PR-104                                   | Significant                    | [5]       |
| PR-104 + Sorafenib | Significantly greater than single agent  | [5]                            |           |



## Clinical Studies: Phase Ib Trial of PR-104 with Gemcitabine or Docetaxel

A Phase Ib clinical trial (NCT00459836) was conducted to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of PR-104 in combination with either gemcitabine or docetaxel in patients with advanced solid tumors.[6][7]

### **Key Findings**

- PR-104 with Gemcitabine: The MTD of PR-104 in combination with gemcitabine (800 mg/m²) was determined to be 140 mg/m².[7] The primary DLT was thrombocytopenia, which was severe and prohibited further dose escalation, leading to the discontinuation of this combination for further evaluation.[8][9]
- PR-104 with Docetaxel:
  - Without G-CSF support, the MTD of PR-104 with docetaxel (60 mg/m²) was 200 mg/m².[7]
  - With prophylactic granulocyte colony-stimulating factor (G-CSF), the MTD of PR-104 was significantly increased to 770 mg/m² when combined with docetaxel at doses of 60 to 75 mg/m².[6][7]
- Dose-Limiting Toxicities: Across all combination settings, the most common DLTs were thrombocytopenia, neutropenic fever, and fatigue.[7] Other significant grade 3 or 4 toxicities included neutropenia, anemia, and leukopenia.
- Antitumor Activity: Four patients in the trial experienced a partial tumor response.



| Combinatio<br>n Regimen | PR-104<br>Dose<br>(mg/m²) | Chemother<br>apy Dose<br>(mg/m²) | G-CSF<br>Support | Maximum<br>Tolerated<br>Dose (MTD)<br>of PR-104<br>(mg/m²) | Dose-<br>Limiting<br>Toxicities  |
|-------------------------|---------------------------|----------------------------------|------------------|------------------------------------------------------------|----------------------------------|
| PR-104 +<br>Gemcitabine | 140 - 275                 | 800                              | No               | 140                                                        | Thrombocyto penia                |
| PR-104 +<br>Docetaxel   | 200 - 400                 | 60                               | No               | 200                                                        | Neutropenic<br>Fever             |
| PR-104 +<br>Docetaxel   | up to 1100                | 60                               | Yes              | 770                                                        | Thrombocyto<br>penia,<br>Fatigue |
| PR-104 +<br>Docetaxel   | ≥770                      | 75                               | Yes              | ≥770                                                       | Not<br>established               |

## Experimental Protocols Tumor Xenograft Models (General Protocol)

- Cell Culture: Human tumor cell lines (e.g., Panc-01, 22RV1, HepG2) are cultured in appropriate media and conditions.
- Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
- Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of the mice.
- Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
- Treatment: Once tumors reach a specified size, mice are randomized into treatment groups: vehicle control, PR-104 alone, chemotherapy alone, and the combination of PR-104 and chemotherapy.
- Endpoint: The study continues until tumors in the control group reach a predetermined maximum size. Tumor growth delay is a primary endpoint. For clonogenic assays, tumors



are excised after treatment.

### **Clonogenic Survival Assay (General Protocol)**

- Tumor Excision and Cell Suspension: Tumors from treated and control animals are excised, minced, and enzymatically digested to obtain a single-cell suspension.
- Cell Plating: Known numbers of cells are plated into culture dishes.
- Incubation: Cells are incubated for a period sufficient for colony formation (typically 10-14 days).
- Staining and Counting: Colonies (defined as containing at least 50 cells) are fixed, stained (e.g., with crystal violet), and counted.
- Data Analysis: The surviving fraction of cells is calculated for each treatment group relative to the untreated control.

### Phase Ib Clinical Trial (NCT00459836) Protocol Outline

- Study Design: Open-label, multicenter, dose-escalation study.
- Patient Population: Patients with advanced solid tumors.
- Treatment Arms:
  - PR-104 + Docetaxel (60 or 75 mg/m<sup>2</sup> on day 1 of a 21-day cycle, with or without G-CSF).
  - PR-104 + Gemcitabine (800 mg/m² on days 1 and 8 of a 21-day cycle).
- Dose Escalation: PR-104 dose was escalated in cohorts of patients to determine the MTD.
- Assessments: Safety (DLTs), pharmacokinetics, and preliminary antitumor activity were evaluated.





Click to download full resolution via product page

#### Preclinical Experimental Workflow.

#### Conclusion

PR-104, with its dual mechanism of activation in hypoxic and AKR1C3-expressing tumor cells, demonstrates significant potential for combination therapy. Preclinical studies have shown synergistic or additive effects when combined with chemotherapies like gemcitabine, docetaxel, and sorafenib. The Phase Ib clinical trial provided valuable insights into the safety and tolerability of PR-104 in combination with gemcitabine and docetaxel, establishing a recommended Phase II dose for the docetaxel combination with G-CSF support. However, the significant myelotoxicity, particularly thrombocytopenia, remains a challenge and highlights the need for careful patient selection and supportive care. Further research is warranted to explore combinations with other agents and to identify predictive biomarkers for patient response.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. PR-104 - Wikipedia [en.wikipedia.org]







- 2. researchgate.net [researchgate.net]
- 3. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological treatment with inhibitors of nuclear export enhances the antitumor activity of docetaxel in human prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Study of PR-104 in Combination with Various Chemotherapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603292#comparative-study-of-pr-104-in-combination-with-various-chemotherapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com